molecular formula C4H8BF3O B7768594 Boron, trifluoro(tetrahydrofuran)-, (T-4)-

Boron, trifluoro(tetrahydrofuran)-, (T-4)-

Cat. No.: B7768594
M. Wt: 139.91 g/mol
InChI Key: CHNLPLHJUPMEOI-UHFFFAOYSA-N
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Description

Boron, trifluoro(tetrahydrofuran)-, (T-4)-, also known as boron trifluoride tetrahydrofuran complex (CAS: 462-34-0; EINECS: 237-149-8), is a coordination compound formed by the interaction of boron trifluoride (BF₃) with tetrahydrofuran (THF). Its molecular formula is C₄H₈BF₃O (average molecular weight: 142.94 g/mol) . Structurally, the boron atom adopts a tetrahedral geometry (T-4), where the THF molecule donates a lone pair of electrons to the electron-deficient BF₃, stabilizing the complex .

Properties

IUPAC Name

oxolane;trifluoroborane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O.BF3/c1-2-4-5-3-1;2-1(3)4/h1-4H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNLPLHJUPMEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.C1CCOC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-34-0
Record name Boron, trifluoro(tetrahydrofuran)-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boron, trifluoro(tetrahydrofuran)-, (T-4)- is typically synthesized by reacting boron trifluoride with tetrahydrofuran. The reaction is exothermic and requires careful control of temperature to prevent decomposition. The reaction can be represented as:

BF3+THFBF3THFBF_3 + THF \rightarrow BF_3 \cdot THF BF3​+THF→BF3​⋅THF

where THF stands for tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of boron, trifluoro(tetrahydrofuran)-, (T-4)- involves the use of boron trifluoride gas and liquid tetrahydrofuran. The reaction is carried out in a controlled environment to ensure the purity and stability of the product. The product is then dried using magnesium drum drying to obtain the final complex .

Chemical Reactions Analysis

Types of Reactions: Boron, trifluoro(tetrahydrofuran)-, (T-4)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Boron trifluoride and tetrahydrofuran.

    Reduction: Various reduced organic compounds.

    Substitution: Substituted boron compounds.

Scientific Research Applications

Applications in Organic Synthesis

Boron trifluoro(tetrahydrofuran) serves as a critical reagent in various organic synthesis processes:

  • Deoxofluorination :
    • T-4 is employed for the deoxofluorination of alcohols and carbonyl compounds, facilitating the introduction of fluorine into organic molecules. This process is essential for synthesizing fluorinated pharmaceuticals and agrochemicals .
  • Synthesis of Gel Polymer Electrolytes :
    • It is used in the synthesis of methacrylate-PEG-methacrylate-boron trifluoride self-doped gel polymer electrolytes, which are crucial for developing advanced battery technologies and fuel cells .
  • Hydroboration-Oxidation Reactions :
    • T-4 participates in hydroboration-oxidation reactions, particularly with divinylferrocene, leading to the formation of valuable intermediates for further chemical transformations .

Applications in Polymer Chemistry

Boron trifluoro(tetrahydrofuran) is also integral in polymer chemistry:

  • Polymerization Initiator :
    • T-4 acts as a polymerization initiator in various copolymerization processes, including the cationic copolymerization of tetrahydrofuran with propylene oxide. This application enhances the properties of resultant polymers, making them suitable for diverse industrial applications .
  • Dopant in Semiconductor Manufacturing :
    • It is utilized as a dopant in the semiconductor industry to modify electrical properties and improve the performance of electronic devices .

Medicinal Chemistry Applications

In medicinal chemistry, T-4 has shown promise in synthesizing biologically active compounds:

  • Synthesis of NK1 Receptor Antagonists :
    • The compound is involved in preparing NK1 receptor antagonists, which are potential therapeutic agents for treating various conditions such as depression and anxiety disorders .
  • Production of Selective Serotonin Reuptake Inhibitors (SSRIs) :
    • T-4 has been utilized in synthesizing SSRIs, which are widely prescribed for depression and anxiety disorders due to their efficacy and safety profile .
  • Complex Polyketide Natural Products :
    • The compound facilitates the synthesis of complex polyketide natural products that possess significant biological activities, including antibiotic properties .

Case Study 1: Synthesis of 18F-Tetrafluoroborate

A study demonstrated the synthesis of (18)F-tetrafluoroborate via direct radiofluorination on boron trifluoride to enhance labeling yield and specific activity for PET imaging applications. The optimized method achieved a radiochemical yield of 20% with high specific activity, showing promise for non-invasive imaging techniques in cancer diagnostics .

Case Study 2: Hydroboration-Oxidation of Divinylferrocene

Research highlighted the use of T-4 in hydroboration-oxidation reactions involving divinylferrocene. This method provided efficient access to valuable organometallic compounds that can be utilized in various synthetic pathways, showcasing T-4's versatility in organic synthesis .

Mechanism of Action

The mechanism of action of boron, trifluoro(tetrahydrofuran)-, (T-4)- involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The boron atom in the compound acts as the electron acceptor, while the trifluoro and tetrahydrofuran groups stabilize the complex. This allows the compound to participate in a wide range of chemical reactions, including catalysis and polymerization .

Comparison with Similar Compounds

Key Properties :

  • Appearance : Typically a colorless to pale-yellow liquid.
  • Hazards : Toxic (T) and corrosive (C), with risk codes R20/22 (harmful if inhaled or swallowed) and R35 (causes severe burns) .
  • Applications : Widely used as a Lewis acid catalyst in organic synthesis, particularly in polymerization, Friedel-Crafts alkylation, and as a stabilizing agent for reactive intermediates .

Comparison with Similar Boron Trifluoride Complexes

Structural and Chemical Differences

Compound Name Formula Ligand Type Molecular Weight (g/mol) Key Structural Features
Boron trifluoride (BF₃) BF₃ None (free Lewis acid) 67.81 Trigonal planar geometry; highly electrophilic .
BF₃-Tetrahydrofuran Complex C₄H₈BF₃O Cyclic ether (THF) 142.94 Tetrahedral coordination; enhanced stability due to THF donation .
BF₃-Phosphoric Acid Complex BF₃·H₃PO₄ Phosphoric acid 165.84 Acidic adduct; used in esterification and alkylation .
BF₃-Aniline Complex C₆H₇BF₃N Aromatic amine 160.95 Amine coordination; toxic (LD₅₀: 1200 mg/kg in rats) .
BF₃-Furan Complex (CAS 70157-12-9) C₄H₄BF₃O Furan (aromatic ether) 135.88 Similar to THF complex but less stable due to aromaticity .

Key Observations :

  • Stability : The THF complex is more stable than the furan analogue due to the saturated ether ring in THF, which provides stronger electron donation .
  • Reactivity : BF₃ alone is highly reactive but difficult to handle. Coordination with ligands like THF moderates its reactivity, making it safer for use in organic solvents .

Thermal and Physical Properties

Property BF₃-THF Complex BF₃-Aniline Complex BF₃-Phosphoric Acid Complex
Melting Point Not reported Not reported 40–45°C (decomposes)
Boiling Point 65–67°C Not reported >100°C
Solubility Soluble in THF, CH₂Cl₂ Soluble in aromatic solvents Soluble in polar aprotic solvents .

Biological Activity

Boron trifluoro(tetrahydrofuran)-, (T-4)-, also known as trifluoro(oxolan-1-ium-1-yl)boranuide, is a chemical compound with the molecular formula C4H8BF3OC_4H_8BF_3O and a molecular weight of 139.91 g/mol. It is primarily recognized for its applications in organic synthesis, particularly as a reagent in deoxofluorination reactions and as a polymerization initiator. This article explores its biological activity, potential therapeutic applications, and relevant case studies.

Specifications

PropertyValue
CAS Number462-34-0
Molecular FormulaC4H8BF3O
Molecular Weight139.91 g/mol
Melting Point8°C to 9°C
Boiling Point180°C
Density1.268 g/cm³
Flash Point92°C (197°F)
SolubilityMiscible with dimethyl formamide

Structural Information

The compound can be represented by the following identifiers:

  • InChI Key : CHNLPLHJUPMEOI-UHFFFAOYSA-N
  • PubChem CID : 60146129
  • SMILES : FB(F)F.C1CCOC1

Boron trifluoro(tetrahydrofuran)-, (T-4)- exhibits significant reactivity due to the presence of the boron atom, which acts as a Lewis acid. This property facilitates various biochemical interactions, making it useful in synthesizing biologically active compounds.

Key Applications:

  • Deoxofluorination Reactions : It is utilized to convert alcohols and carbonyl compounds into their corresponding fluorinated derivatives, which are often more biologically active .
  • Synthesis of Therapeutic Agents : The compound has been employed in preparing selective serotonin reuptake inhibitors (SSRIs) and NK1 receptor antagonists, indicating its relevance in neuropharmacology .

Toxicological Profile

The biological activity of Boron trifluoro(tetrahydrofuran)-, (T-4)- is accompanied by a notable toxicological profile. Exposure can lead to:

  • Irritation : Inhalation may cause throat irritation and respiratory issues.
  • Skin Reactions : Contact can result in redness, itchiness, and inflammation.
  • Reproductive Effects : Animal studies indicate potential reproductive toxicity, including effects on germ cells and testicular health .

Case Study 1: Pharmacokinetics and Efficacy

A study investigated the pharmacokinetic properties of a related compound that utilized Boron trifluoro(tetrahydrofuran)-, (T-4)- as part of its synthesis process. The findings highlighted:

  • Bioavailability : The compound effectively crossed biological barriers to reach target tissues.
  • Safety Profile : No observable toxicity was recorded during extended administration in animal models .

Case Study 2: Anticancer Activity

Research has demonstrated that compounds derived from Boron trifluoro(tetrahydrofuran)-, (T-4)- exhibit promising anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds showed enhanced cytotoxic effects compared to standard treatments like bleomycin .

Q & A

Q. What are the standard methods for synthesizing boron trifluoride tetrahydrofuran complex, and how is its purity validated?

The complex is synthesized by combining boron trifluoride (BF₃) with tetrahydrofuran (THF) under controlled conditions. A common approach involves introducing BF₃ gas into anhydrous THF, forming a stable adduct. Purity is validated using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted THF or residual BF₃. Physical properties such as density (1.26–1.28 g/cm³ at 20°C) and molecular weight (139.91 g/mol) are also critical quality indicators .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is highly corrosive and toxic, requiring stringent safety measures:

  • Personal Protective Equipment (PPE): Acid-resistant gloves, face shields, and lab coats.
  • Ventilation: Use in a fume hood to avoid inhalation of vapors (H330, H335 hazards).
  • Storage: Keep in airtight, corrosion-resistant containers at room temperature, protected from light and moisture .

Q. What are the primary applications of this complex in organic synthesis?

It serves as a Lewis acid catalyst in:

  • Ring-opening reactions: Facilitates THF conversion to pyrrolidines via intermediates (e.g., N-aryl-substituted products) .
  • Hydroboration: Prepares borane-THF solutions for reducing esters or amides .
  • Pharmaceutical intermediates: Enables synthesis of chiral molecules and heterocycles .

Advanced Research Questions

Q. How does the Lewis acidity of BF₃ in the complex influence catalytic efficiency in ring-opening reactions?

The BF₃-THF complex enhances Lewis acidity by stabilizing the electron-deficient boron center via THF coordination. Computational studies reveal that the reaction proceeds through a fast ring-opening step (BF₃-assisted THF activation) followed by a rate-determining cyclization to form pyrrolidines. Adjusting the THF:BF₃ ratio or using alternative Lewis bases can modulate catalytic activity .

Q. What advanced analytical techniques resolve structural ambiguities or purity issues in the complex?

  • X-ray crystallography: Confirms the tetrahedral (T-4) geometry of boron.
  • FT-IR spectroscopy: Identifies B-F (∼1450 cm⁻¹) and B-O (∼1100 cm⁻¹) stretching vibrations.
  • Elemental analysis: Validates stoichiometry (C₄H₁₁BF₃O) .

Q. How can researchers address contradictions in reaction yields when using this complex with diverse substrates?

Yield discrepancies often arise from substrate steric effects or competing side reactions. Methodological solutions include:

  • Substrate screening: Test electron-rich vs. electron-deficient amines to assess electronic effects on pyrrolidine formation .
  • Temperature optimization: Lower temperatures (0–25°C) minimize THF decomposition.
  • Additive screening: Introduce co-catalysts (e.g., ZnCl₂) to enhance reactivity in challenging hydroboration reactions .

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